molecular formula C21H17N3O2S B2685373 N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-43-6

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2685373
CAS No.: 851943-43-6
M. Wt: 375.45
InChI Key: YVALWUUOGVSFRC-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, which has been studied for its wide range of biological activities, including antibacterial, antitubercular, anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities .

Preparation Methods

The synthesis of N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves several steps. The first step is the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurs . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones affords amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gives amino derivatives .

Chemical Reactions Analysis

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include phenacyl halides for S-alkylation, different temperatures for intramolecular cyclization, and acylation reagents for amide formation . Major products formed from these reactions include S-alkylated derivatives, sulfonic acid derivatives, amide derivatives, and amino derivatives .

Scientific Research Applications

In medicinal chemistry, thiazolo[3,2-a]pyrimidines have been studied for their antibacterial, antitubercular, anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . These compounds are also being explored for their potential as enzyme inhibitors, particularly RNase H inhibitors for HIV therapy .

Comparison with Similar Compounds

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives . Similar compounds include 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones, sulfonic acid derivatives, amide derivatives, and amino derivatives .

Properties

IUPAC Name

N,N-dibenzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-19(18-13-22-21-24(20(18)26)11-12-27-21)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALWUUOGVSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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